2-Amino-5-(m-tolyl)pyridin-3-ol
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Overview
Description
2-Amino-5-(m-tolyl)pyridin-3-ol is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted with an amino group at the second position, a hydroxyl group at the third position, and a meta-tolyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(m-tolyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(m-tolyl)pyridine with ammonia or an amine source under suitable conditions to introduce the amino group. The hydroxyl group can be introduced through subsequent hydrolysis or substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(m-tolyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Amino-5-(m-tolyl)pyridin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It may be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Amino-5-(m-tolyl)pyridin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypyridine: Similar structure but lacks the m-tolyl group.
2-Amino-5-phenylpyridine: Similar structure but has a phenyl group instead of the m-tolyl group.
2-Amino-5-(p-tolyl)pyridine: Similar structure but has a para-tolyl group instead of the meta-tolyl group.
Uniqueness
2-Amino-5-(m-tolyl)pyridin-3-ol is unique due to the presence of both the amino and hydroxyl groups on the pyridine ring, as well as the meta-tolyl substitution. This combination of functional groups and substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-5-(3-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-2-4-9(5-8)10-6-11(15)12(13)14-7-10/h2-7,15H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMKENZLRCPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(N=C2)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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